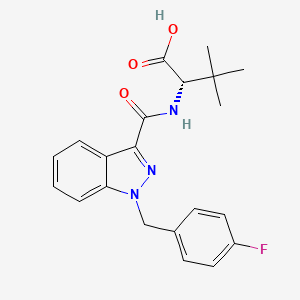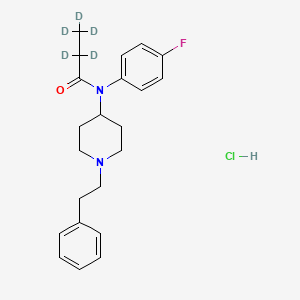
Adamantyl-thpinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Adamantyl-thpinaca is synthesized using a multi-step process. The starting material, methyl 1H-indazole-3-carboxylate, is N-alkylated by 4-(iodomethyl)tetrahydro-2H-pyran under basic conditions to obtain an intermediate compound. This intermediate is then reacted with 2-adamantylamine to form this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Adamantyl-thpinaca undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The major products are reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Adamantyl-thpinaca has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids.
Biology: Researchers use it to investigate the effects of synthetic cannabinoids on the endocannabinoid system.
Medicine: It is studied for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: This compound is used in the development of new synthetic cannabinoids for various applications.
Mechanism of Action
Adamantyl-thpinaca exerts its effects by binding to cannabinoid receptors type 1 (CB1) and type 2 (CB2) in the endocannabinoid system. This binding leads to the activation of signaling pathways that result in the compound’s psychoactive effects. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics the effects of natural cannabinoids like tetrahydrocannabinol .
Comparison with Similar Compounds
Adamantyl-thpinaca is similar to other synthetic cannabinoids such as NPB-22, CUMYL-4CN-B7AICA, and AB-CHMINACA. it is unique due to its adamantyl group, which provides increased stability and lipophilicity compared to other synthetic cannabinoids . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
2365471-86-7 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
InChI Key |
XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


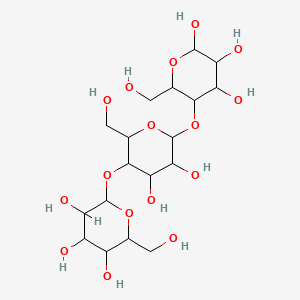
![4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid](/img/structure/B10769728.png)

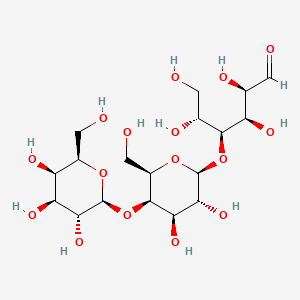
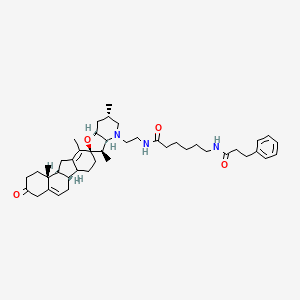
![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769772.png)
![5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one](/img/structure/B10769788.png)
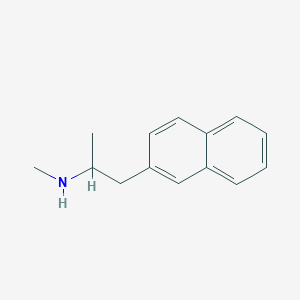
![(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769800.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769803.png)
![(3Z,5Z,7R,8S,9S,11E,13E,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769805.png)
